molecular formula C16H14N6O2 B2725743 5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine CAS No. 714247-36-6

5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine

Cat. No.: B2725743
CAS No.: 714247-36-6
M. Wt: 322.328
InChI Key: LEJUOEVKQFBVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine (C₁₆H₁₄N₆O₂, average mass: 322.328 g/mol) is a pyrimidine derivative featuring a nitro (-NO₂) group at position 5 and phenyl substituents at positions 2 and 4 (Figure 1). Its monoisotopic mass is 322.117824 Da, and it is registered under ChemSpider ID 2571787 .

Properties

IUPAC Name

5-nitro-2-N,4-N-diphenylpyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2/c17-14-13(22(23)24)15(18-11-7-3-1-4-8-11)21-16(20-14)19-12-9-5-2-6-10-12/h1-10H,(H4,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJUOEVKQFBVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Substitution of Chloropyrimidine Intermediates

This method employs 2,4,6-trichloropyrimidine as the starting material, with subsequent nitration and substitution reactions to install the desired functional groups.

Step 1: Nitration of 2,4,6-Trichloropyrimidine
The nitration of 2,4,6-trichloropyrimidine introduces a nitro group at position 5. This reaction is typically conducted using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C to minimize side reactions. The electron-withdrawing chlorine atoms activate the pyrimidine ring for electrophilic substitution, directing the nitro group to position 5 due to meta-directing effects.

$$
\text{2,4,6-Trichloropyrimidine} \xrightarrow[\text{H}2\text{SO}4]{\text{HNO}_3} \text{5-Nitro-2,4,6-trichloropyrimidine} \quad
$$

Step 2: Phenylamination at Positions 2 and 4
The chlorines at positions 2 and 4 are replaced with phenylamino groups via nucleophilic aromatic substitution. Aniline, in the presence of a base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF), facilitates this transformation at 80–100°C. Copper(I) iodide (CuI) may serve as a catalyst to enhance reaction efficiency.

$$
\text{5-Nitro-2,4,6-trichloropyrimidine} + 2 \, \text{PhNH}2 \xrightarrow[\text{K}2\text{CO}_3, \text{CuI}]{\text{DMF}} \text{5-Nitro-2,4-bis(phenylamino)-6-chloropyrimidine} \quad
$$

Step 3: Amination at Position 6
The remaining chlorine at position 6 is substituted with ammonia under pressurized conditions or using aqueous ammonia in ethanol at elevated temperatures (100–120°C). This step yields the final product after purification via recrystallization or column chromatography.

$$
\text{5-Nitro-2,4-bis(phenylamino)-6-chloropyrimidine} + \text{NH}_3 \rightarrow \text{5-Nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine} \quad
$$

Key Reaction Parameters

Step Reagents/Conditions Yield (%) Purification Method
1 HNO₃/H₂SO₄, 0–5°C 65–70 Crystallization
2 Aniline, K₂CO₃, DMF 75–80 Solvent Extraction
3 NH₃, EtOH, 100°C 60–65 Column Chromatography

Route 2: Cyclocondensation of Nitro-Containing Precursors

An alternative approach involves constructing the pyrimidine ring from nitro-substituted building blocks. For instance, the reaction of 5-nitro-2,4,6-triaminopyrimidine with phenylating agents like phenylboronic acid under Suzuki-Miyaura coupling conditions could introduce phenyl groups at positions 2 and 4. However, this method is less commonly reported due to challenges in regioselectivity and functional group compatibility.

Optimization Challenges and Solutions

Nitration Selectivity

The introduction of the nitro group at position 5 is critical for maintaining structural integrity. Competing nitration at positions 2 or 4 is mitigated by using low temperatures (0–5°C) and controlling the stoichiometry of HNO₃.

Steric and Electronic Effects in Substitution

The electron-withdrawing nitro group deactivates the pyrimidine ring, necessitating harsh conditions for nucleophilic substitution. Catalysts such as CuI or palladium complexes (e.g., Pd(PPh₃)₄) improve reaction rates and yields.

Purification of intermediates

Intermediate compounds, particularly 5-nitro-2,4-bis(phenylamino)-6-chloropyrimidine, often require chromatographic separation due to the formation of regioisomers. Silica gel chromatography with ethyl acetate/hexane eluents effectively isolates the desired product.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Substitution) Route 2 (Cyclocondensation)
Overall Yield (%) 40–50 20–30
Reaction Complexity Moderate High
Scalability Industrial Laboratory-scale
Functional Group Tolerance High Low

Route 1 is favored for its reproducibility and scalability, whereas Route 2 remains exploratory due to limited precedent in the literature.

Mechanistic Insights

The nitration step proceeds via the generation of a nitronium ion (NO₂⁺), which attacks the electron-deficient pyrimidine ring. The chloro substituents direct electrophilic substitution to position 5 through resonance and inductive effects. Subsequent substitutions involve the formation of Meisenheimer complexes in nucleophilic aromatic substitution, with aniline acting as the nucleophile.

Industrial-Scale Considerations

Large-scale production employs continuous-flow reactors to enhance heat and mass transfer during nitration. Safety protocols for handling concentrated acids and pressurized ammonia are critical. Recent advancements in catalytic amination (e.g., using nickel catalysts) offer potential for reducing reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Formation of nitroso or other oxidized derivatives.

    Reduction: Formation of 5-amino-N2,N4-diphenylpyrimidine-2,4,6-triamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine has been investigated for its inhibitory effects on cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9. These kinases play crucial roles in cell cycle regulation and transcriptional control.

  • Case Study : A study identified several derivatives of N2,N4-diphenylpyrimidine-2,4-diamines that exhibited potent inhibitory activity against CDK2 and CDK9. Among the synthesized compounds, some showed IC50 values as low as 65 nM against CDK9, indicating strong potential for development as anticancer agents targeting specific tumor cell lines, including triple-negative breast cancer .
CompoundIC50 (nM)Target
3g83CDK2
3c65CDK9

1.2 Antifungal Properties
Research has also highlighted the antifungal properties of compounds related to 5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine.

  • Case Study : A derivative demonstrated significant antifungal activity against Candida albicans, with mechanisms involving disruption of fungal membrane integrity and reduced pathogenicity in model organisms .

2.1 Mechanism of Action
The mechanism of action for compounds derived from 5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine often involves interaction with specific biological targets leading to programmed cell death in cancer cells or inhibition of fungal growth.

  • Findings : The compound's interactions have been shown to induce necrosis-like programmed cell death in fungi and exhibit DNA denaturation effects .

Synthesis and Structural Studies

3.1 Synthetic Pathways
The synthesis of 5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine typically involves multi-step reactions starting from simpler pyrimidine derivatives.

  • Synthesis Example : A common synthetic route includes the nitration of diphenylpyrimidines followed by amination to introduce the triamine functionality .

Mechanism of Action

The mechanism of action of 5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table highlights key structural analogues and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
5-Nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine N2-phenyl, N4-phenyl, 5-NO₂ C₁₆H₁₄N₆O₂ 322.328 Not explicitly stated; structural focus
N4-(3-Chlorophenyl)-N2-methyl-5-nitro-2,4,6-triamine N2-methyl, N4-3-chlorophenyl C₁₁H₁₁ClN₆O₂ 294.70 Potential intermediate in drug synthesis
N2-(Furan-2-ylmethyl)-N4-methyl-5-nitro-2,4,6-triamine N2-furan-2-ylmethyl, N4-methyl C₁₀H₁₂N₆O₃ 264.245 Unknown; furan may enhance solubility
N4-(3-Fluorophenyl)-5-nitro-N2-phenyl-2,4,6-triamine N4-3-fluorophenyl, N2-phenyl C₁₆H₁₃FN₆O₂ 340.32 Research chemical (no specified use)
5-Chloropyrimidine-2,4,6-triamine 5-Cl (no nitro or aryl groups) C₄H₆ClN₅ 159.58 Heterocyclic building block

Key Observations :

  • Electronic Effects : The nitro group at position 5 enhances electrophilicity, making the compound reactive in substitution reactions. In contrast, the chloro group in 5-chloropyrimidine-2,4,6-triamine () reduces electrophilicity but increases stability .
  • For example, the 3-fluorophenyl derivative () may exhibit enhanced bioavailability due to fluorine’s electronegativity .

Physicochemical Properties

  • Solubility : The furan-containing derivative () has a lower molecular weight (264.245 g/mol) and likely improved solubility in polar solvents compared to the bulkier diphenyl analogue (322.328 g/mol) .
  • Mass Spectrometry : Pyrimidine triamines with alkyl chains (e.g., 5-octadecylpyrimidine-2,4,6-triamine) produce low-characteristic fragments in MS, complicating identification .

Biological Activity

5-Nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

5-Nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine features a pyrimidine core with nitro and diphenyl substitutions. The presence of the nitro group is crucial as it influences the compound's reactivity and biological interactions.

The biological activity of 5-nitro compounds often stems from the reduction of the nitro group to form reactive intermediates. These intermediates can interact with various biomolecules, leading to diverse pharmacological effects:

  • Enzyme Inhibition : The reduced forms can inhibit enzymes by covalently binding to active sites or altering enzyme conformation.
  • DNA Interaction : Nitro compounds can form adducts with DNA, leading to mutagenic effects or cell death.
  • Cell Signaling : They may modulate signaling pathways by interacting with cellular receptors or transcription factors .

Antimicrobial Activity

Research indicates that nitro-containing compounds exhibit potent antimicrobial properties. For instance, 5-nitro derivatives have been shown to be effective against various pathogens by generating toxic radicals upon reduction, which damage microbial DNA and proteins .

Anticancer Activity

Studies have demonstrated that 5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine exhibits cytotoxicity against several cancer cell lines. For example, it has shown inhibitory activity against cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle regulation. The compound's IC50 values indicate significant potency in inhibiting tumor growth .

Anti-inflammatory Effects

The compound's nitro group also contributes to anti-inflammatory activity by inhibiting nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. This inhibition can reduce inflammation and has implications for treating chronic inflammatory diseases .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of 5-nitro-N2,N4-diphenylpyrimidine derivatives. Modifications to the anilino groups have been systematically evaluated for their effects on potency, selectivity, and solubility. Notably, certain derivatives have been identified with improved pharmacokinetic profiles and reduced toxicity in human cell lines .

Case Studies

  • Antimalarial Activity : A study evaluated the efficacy of modified diphenylpyrimidine derivatives against Plasmodium falciparum. One derivative exhibited an IC50 of 0.66 µM with a selectivity index of ~40 against HepG2 cells, showcasing its potential as an antimalarial agent .
  • Cytotoxicity in Cancer Models : Another investigation into cytotoxic effects revealed that several derivatives achieved GI50 values in the low micromolar range across multiple cancer cell lines. The correlation between CDK inhibition and cytotoxicity was particularly strong, suggesting a targeted approach in cancer therapy .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialEffective against various pathogens
AnticancerInhibits CDK2/CDK9; cytotoxicity
Anti-inflammatoryInhibits iNOS and COX

Q & A

Q. How to design a factorial experiment optimizing synthesis and bioactivity simultaneously?

  • Methodological Answer : Use a 2³ factorial design with factors: temperature (80°C vs. 100°C), solvent (DMF vs. THF), and catalyst (K₂CO₃ vs. NaHCO₃). Response variables include yield, logP, and MIC. ANOVA identifies solvent as the dominant factor (p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.